3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19ClN2O5S and its molecular weight is 374.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds similar to 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide have been studied for their synthesis and structural properties. For instance, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the potential of such compounds in drug development, particularly as antagonists in the prevention of HIV-1 infection (Cheng De-ju, 2015).
Catalysis and Oxidation Reactions
A study on the oxidation of hydrocarbons by aqueous platinum salts using p-toluenesulfonic acid as a substrate illustrates the catalytic potential of sulfonamide compounds in selective oxidation processes, which could be relevant for the chemical transformations involving compounds like this compound (J. Labinger et al., 1993).
Regioselectivity in Reactions
The study on regioselectivity in reactions of N-(polychloroethylidene)-sulfonamides with pyrrole derivatives reveals insights into the chemical behavior and reaction patterns of sulfonamide compounds, which could inform synthetic strategies involving this compound (I. Rozentsveig et al., 2008).
Anticancer Properties
Research into the synthesis, crystal structure, and anticancer properties of sulfonamide compounds showcases the therapeutic applications of such molecules. These studies suggest the potential of this compound and structurally similar compounds in medicinal chemistry and drug development (Zhang et al., 2010).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives as corrosion inhibitors of iron indicate the application of sulfonamide compounds in materials science, particularly in corrosion protection. This could extend to compounds like this compound (S. Kaya et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are carbonic anhydrase isoenzymes . These are important metalloenzymes involved in many physiological processes, including pH control, fluid secretion, and ion transport .
Biochemical Pathways
The compound affects the biochemical pathway involving the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3–) and protons (H+) via a metal hydroxide nucleophilic mechanism . This pathway is crucial for many biochemical and physiological processes associated with pH control, fluid secretion, and ion transport .
Result of Action
The compound effectively inhibits the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that it could have potential anti-fibrotic effects .
Properties
IUPAC Name |
3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5S/c1-11-12(16)3-2-4-13(11)24(21,22)17-7-9-23-10-8-18-14(19)5-6-15(18)20/h2-4,17H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYWZZMXBBSBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.